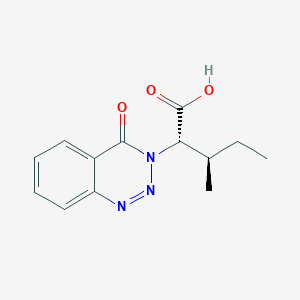

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid

Description

The compound (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid features a benzotriazinone core fused to a pentanoic acid chain with a stereospecific methyl substituent at the C3 position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the carboxylic acid and benzotriazinone groups) and stereochemical specificity that may influence biological activity.

Properties

IUPAC Name |

(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)14-15-16/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNMVFQETBLBRH-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. This process can be carried out using stable diazonium salts prepared with a polymer-supported nitrite reagent and p-tosic acid . The transformation is compatible with a wide range of aryl functional groups and amide/sulfonamide substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form ortho-hydroxylated benzamides.

Reduction: Reduction reactions can modify the benzotriazinone ring, potentially leading to different functionalized derivatives.

Substitution: The compound can participate in substitution reactions, particularly involving the benzotriazinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include nickel (0)/phosphine complexes for denitrogenative annulation reactions , and trifluoroacetic acid for denitrogenative hydroxylation . Reaction conditions vary but often involve mild temperatures and specific catalysts to ensure high selectivity and yield.

Major Products

Major products formed from these reactions include 3,4-dihydroisoquinolin-1(2H)-ones from annulation reactions and ortho-hydroxylated benzamides from hydroxylation reactions .

Scientific Research Applications

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid involves its interaction with molecular targets through its benzotriazinone moiety. This interaction can lead to the formation of stable complexes with proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : (2S)-2-[[2-(4-Oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid (CAS 958984-65-1)

- Key Differences: Replaces the methyl-pentanoic acid chain with a phenylpropanoic acid backbone. Introduces an acetyl-amino linker between the benzotriazinone and carboxylic acid groups.

- Properties: Higher lipophilicity (XLogP3 = 2.5) due to the phenyl group. Enhanced hydrogen-bonding capacity (2 donors, 6 acceptors) compared to the target compound. Potential for increased steric hindrance, affecting enzyme binding .

Compound B : (S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methylpentanoate monohydrate

- Key Differences :

- Incorporates a 4-nitrophenyl group and ammonium-hydroxyl moiety.

- Exhibits intermolecular O–H⋯O and N–H⋯O hydrogen-bonding networks.

- Properties: Demonstrated anticancer activity via aminopeptidase N (APN/CD13) inhibition. Higher solubility due to ionic and hydrated forms .

Compound C : (2S,3R)-(+)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid

- Key Differences: Lacks the benzotriazinone ring; features amino, hydroxyl, and methyl groups.

- Properties: Chiral centers influence stereoselective interactions. Limited bioactivity data but structural similarity to branched-chain amino acids .

Research Implications and Gaps

- Target Compound: Limited commercial availability (discontinued) restricts experimental validation of its bioactivity.

- Compound B : Single-crystal X-ray data confirm hydrogen-bonding networks critical for stabilizing bioactive conformations, a feature absent in the target compound’s current characterization .

- Compound C: Highlights the importance of stereochemistry in amino acid derivatives, though its lack of a heterocyclic ring limits direct functional comparison .

Biological Activity

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

- Molecular Formula : C13H15N3O3

- Molecular Weight : 261.28 g/mol

- CAS Number : 1217707-22-6

The compound features a benzotriazine ring, which is significant for its biological activity. The structural formula indicates the presence of functional groups that may interact with biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzotriazinones, including this compound, exhibit promising anticancer properties. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines.

Case Study: HepG2 Cell Line

A study evaluated the cytotoxicity of several synthesized benzotriazinone derivatives against the HepG2 human liver carcinoma cell line. The results indicated that certain derivatives had low IC50 values, suggesting strong anticancer activity:

| Compound | IC50 (μM) |

|---|---|

| Doxorubicin | 2.06 |

| Compound 3 | 6.525 |

| Compound 13a | 10.97 |

These findings suggest that this compound and its derivatives could serve as lead compounds in anticancer drug development .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- DNA Interaction : The benzotriazine moiety may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and growth.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains.

Example Data

In a comparative study of various benzotriazinone derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | S. aureus | 16 μg/mL |

| (2S)-3-methyl... | P. aeruginosa | 8 μg/mL |

These results indicate that the compound could be a candidate for further investigation as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.